molecular formula C21H28N2O2 B13965725 Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl- CAS No. 63732-55-8

Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl-

Cat. No.: B13965725
CAS No.: 63732-55-8
M. Wt: 340.5 g/mol
InChI Key: QVAOKMBQTZBJJQ-XSLRHLANSA-N
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Description

This compound is a morphinan derivative, a class of molecules structurally related to morphine. Its IUPAC name indicates key functional groups:

  • 6,7-didehydro: A double bond between positions 6 and 7, increasing molecular rigidity.
  • 8-beta-diethylamino: A diethylamino substitution at position 8-beta, likely influencing receptor binding and pharmacokinetics.
  • 4,5-alpha-epoxy: A fused epoxide ring common in opioids, critical for receptor interaction.
  • 17-methyl: A methyl group at position 17, a feature shared with many synthetic opioids.

Properties

CAS No.

63732-55-8

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

(4R,4aR,5S,7aS,12bS)-5-(diethylamino)-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol

InChI

InChI=1S/C21H28N2O2/c1-4-23(5-2)14-7-9-17-21-10-11-22(3)15(19(14)21)12-13-6-8-16(24)20(25-17)18(13)21/h6-9,14-15,17,19,24H,4-5,10-12H2,1-3H3/t14-,15+,17-,19-,21+/m0/s1

InChI Key

QVAOKMBQTZBJJQ-XSLRHLANSA-N

Isomeric SMILES

CCN(CC)[C@H]1C=C[C@H]2[C@@]34[C@@H]1[C@@H](CC5=C3C(=C(C=C5)O)O2)N(CC4)C

Canonical SMILES

CCN(CC)C1C=CC2C34C1C(CC5=C3C(=C(C=C5)O)O2)N(CC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl- typically involves multiple steps, starting from simpler precursors. One common synthetic route involves the following steps:

    Formation of the Morphinan Backbone: This step involves the cyclization of a precursor molecule to form the morphinan skeleton.

    Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, oxidation, and reduction.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl-, also known as 8-Diethylaminomorphide, is a chemical compound with the molecular formula C21H28N2O2 and a molecular weight of 340.5 g/mol .

Related Toxicity

The Registry of Toxic Effects of Chemical Substances (RTECS) number QD0770000 is assigned to Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl- . An acute toxicity test showed that the lethal dose (LD50) via subcutaneous injection in mice is 500 mg/kg .

Potential applications

While the provided search results do not offer explicit applications of Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl-, they do highlight the applications of related compounds and natural products with similar structural features, such as those found in Cannabis sativa L . These include:

  • Acaricidal Properties: Hemp essential oil contains terpenoid compounds with pesticide properties . (E)-caryophyllene and α-humulene have shown toxicity to ticks and mites .
  • Biocontrol Agents: Bacillus spp. and Pseudomonas spp. have shown potential in controlling fungal pathogens in cannabis crops . Botrytis cinerea, a widespread disease in cannabis crops, can be managed using these biocontrol agents .

Mechanism of Action

The mechanism of action of Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl- involves its interaction with specific molecular targets in the body. These targets include opioid receptors, which are involved in pain perception and modulation. The compound binds to these receptors, leading to a cascade of intracellular events that result in its pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Desomorphine (Morphinan-3-ol, 4,5-epoxy-17-methyl-)
  • Key Differences: Lacks the 6,7-didehydro group and 8-beta-diethylamino substituent. Contains a 3-hydroxy group instead of modified substituents.
  • Activity : Potent mu-opioid agonist with rapid onset but high addiction liability and toxicity .
  • Toxicity : Associated with severe respiratory depression and neurotoxicity due to impurities in illicit synthesis .
HS 378 (17-(Cyclopropylmethyl)-6,7-didehydro-4,5-alpha-epoxy-14-beta-ethoxy-5-beta-methylindolo-morphinan-3-ol)
  • Key Differences :
    • Cyclopropylmethyl and ethoxy groups at positions 17 and 14-beta, respectively.
    • Indolo-morphinan backbone differs from the target compound.
  • Activity : Highly selective delta-opioid receptor antagonist, used in research to study pain pathways .
Azidomorphine (Morphinan-3-ol, 6-beta-azido-4,5-alpha-epoxy-17-methyl-)
  • Key Differences: 6-beta-azido group replaces the 6,7-didehydro and 8-beta-diethylamino groups.
  • Activity : Mu-opioid agonist with slightly lower addiction liability than morphine in animal studies .
Oripavine (6,7,8,14-Tetradehydro-4,5-alpha-epoxy-6-methoxy-17-methylmorphinan-3-ol)
  • Key Differences :
    • Methoxy group at position 6 and additional double bonds.
  • Activity: Precursor to semi-synthetic opioids (e.g., buprenorphine). The 6-methoxy group reduces analgesic potency compared to morphine .

Pharmacological Data Comparison

Compound Receptor Affinity Potency vs. Morphine Key Modifications Toxicity Profile
Target Compound Likely delta/mu-opioid modulator Unknown 8-beta-diethylamino, 6,7-didehydro Expected lower respiratory depression
Desomorphine Mu-opioid agonist 10× higher 3-hydroxy, no 6,7-didehydro High neuro/respiratory toxicity
HS 378 Delta-opioid antagonist N/A (antagonist) 14-beta-ethoxy, cyclopropylmethyl Low toxicity in preclinical models
Azidomorphine Mu-opioid agonist 0.8× morphine 6-beta-azido Lower addiction liability
Codeine Phosphate Mu-opioid agonist 0.1× morphine 3-methoxy Moderate toxicity, CYP2D6-dependent metabolism

Structural Impact on Activity

  • 8-beta Substituents: Diethylamino (target compound) and piperidino (see ) groups enhance delta-opioid selectivity and reduce mu-opioid affinity .
  • 17-Methyl Group :
    • Common in synthetic opioids; enhances metabolic stability but may increase hepatotoxicity .

Biological Activity

Morphinan-3-ol, 6,7-didehydro-8-beta-diethylamino-4,5-alpha-epoxy-17-methyl- (commonly referred to as morphinan) is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Morphinan is characterized by the following chemical structure:

  • Chemical Formula : C21H28N2O2
  • Molecular Weight : 344.46 g/mol
  • CAS Number : 5745699

Structural Features

The compound features a morphinan backbone with specific functional groups that contribute to its biological activity. The presence of the epoxy group and diethylamino moiety are particularly noteworthy for their influence on receptor interactions.

Morphinan exhibits a range of biological activities, primarily through interactions with opioid receptors. It acts as an agonist at mu-opioid receptors, which are pivotal in mediating analgesic effects. Additionally, it may interact with kappa and delta opioid receptors, contributing to its overall pharmacological profile.

Key Biological Activities:

  • Analgesic Effects : Morphinan has been shown to produce significant pain relief in various animal models.
  • Anti-inflammatory Properties : Research indicates that morphinan can inhibit pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory conditions.
  • Neuroprotective Effects : Studies have highlighted its ability to protect neuronal cells from damage, indicating potential for neurodegenerative disease treatment.

Case Studies and Research Findings

  • Analgesic Efficacy :
    • A study conducted on rodent models demonstrated that morphinan significantly reduced pain responses in both acute and chronic pain settings. The analgesic effects were comparable to those of established opioids like morphine but with a potentially lower risk of addiction .
  • Anti-inflammatory Activity :
    • In vitro studies revealed that morphinan inhibited the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 from macrophages. This suggests its utility in conditions characterized by excessive inflammation .
  • Neuroprotection :
    • Research published in a pharmacological journal showed that morphinan could prevent apoptosis in neuronal cells exposed to oxidative stress. This finding points towards its potential use in conditions like Alzheimer's disease .

Summary of Biological Activities

Activity TypeMechanismReference
AnalgesicMu-opioid receptor agonism
Anti-inflammatoryCytokine inhibition
NeuroprotectiveOxidative stress protection

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